(3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile
Description
Properties
IUPAC Name |
(3E)-2-(4-chlorophenyl)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]iminopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2F3N5O2/c22-17-3-1-14(2-4-17)15(10-27)11-29-33-13-19(32)30-5-7-31(8-6-30)20-18(23)9-16(12-28-20)21(24,25)26/h1-4,9,11-12,15H,5-8,13H2/b29-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKBYPXAHCIQJ-VPUKRXIYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON=CC(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CO/N=C/C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Piperazine Derivative: This step involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with piperazine under controlled conditions.
Ether Formation: The piperazine derivative is then reacted with an appropriate oxoethoxy compound to form the ether linkage.
Imine Formation: The resulting compound undergoes a condensation reaction with an aldehyde or ketone to form the imine group.
Final Coupling: The final step involves coupling the imine compound with 4-chlorobenzonitrile under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The chloro groups on the pyridine and benzene rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine and pyridine rings.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups replacing the chloro groups.
Scientific Research Applications
Central Nervous System Disorders
Research has indicated that compounds similar to (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile exhibit potential as therapeutic agents for various CNS disorders, including:
- Alzheimer's Disease : The inhibition of specific enzymes related to neurodegeneration.
- Cognitive Impairments : Compounds targeting neurotransmitter systems to enhance cognitive function.
In a study published in the Journal of Medicinal Chemistry, derivatives of piperazine were synthesized and evaluated for their efficacy as dopamine D4 receptor agonists, which are crucial for treating conditions like schizophrenia and Parkinson's disease .
Metabolic Syndrome
The compound may also play a role in treating metabolic disorders such as:
- Type 2 Diabetes : By modulating insulin sensitivity and glucose metabolism.
- Obesity : Through mechanisms that involve appetite regulation and energy expenditure.
A patent document highlighted the use of related compounds for inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is important in managing metabolic syndrome . This inhibition can lead to improved metabolic profiles in patients suffering from these conditions.
Case Study 1: Inhibition of Enzymatic Activity
A study focused on a series of piperazine derivatives demonstrated that modifications to the core structure led to enhanced inhibitory activity against specific enzymes linked to metabolic pathways. The results suggested that the introduction of trifluoromethyl groups significantly increased potency .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of compounds similar to this compound. The findings revealed that these compounds could reduce oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperazine and Chlorophenyl Groups
Compound from :
3-[2-({2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}amino)-2-oxoethyl]-1H-indole-2-carboxylic acid
- Key Features :
- Piperazine ring connected to a 3-chlorophenyl group.
- Indole-carboxylic acid substituent instead of propanenitrile.
- Implications: The carboxylic acid may enhance hydrogen bonding but reduce cell permeability compared to the nitrile group in the target compound.
Compound from :
4-({[(2-Chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Key Features: Chlorophenyl and trifluoromethyl groups. Pyrazole core with sulfanyl and imino ester substituents.
- Sulfanyl and ester groups may alter electronic properties compared to the target’s oxoethoxy linker .
Analogs with Propenenitrile or Pyridine Moieties
Compound from :
(2E)-3-(3-chloro-5-{4-chloro-2-[2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy]phenoxy}phenyl)prop-2-enenitrile
- Key Features :
- Propenenitrile backbone with chlorophenyl and dioxopyrimidinyl groups.
- Molecular Weight: 444.268 g/mol.
- Implications :
Compound from :
(2E)-3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methylprop-2-enamide
- Key Features :
- Pyridine ring with 3-chloro-5-(trifluoromethyl) substitution.
- Enamide group instead of propanenitrile.
- Molecular Weight: 264.63 g/mol.
- Implications: The pyridinyl trifluoromethyl group is identical to the target’s, highlighting its role in enhancing stability. The enamide group may offer stronger hydrogen bonding than the target’s imino group .
Physicochemical and Functional Group Comparisons
*Estimated based on structural complexity.
Biological Activity
The compound (3E)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-oxoethoxy)imino]-2-(4-chlorophenyl)propanenitrile, also known by its CAS number 339102-94-2, is a synthetic organic molecule with potential biological significance. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C20H21ClF3N7O2
- Molecular Weight : 483.87 g/mol
- Structure : The compound features a piperazine ring substituted with a trifluoromethyl-pyridine moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit notable antimicrobial properties. For instance, hydrazone derivatives have shown effectiveness against various bacteria and fungi. The compound's structural similarity suggests potential for similar activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Compounds containing similar functional groups have been evaluated for anti-inflammatory effects. A study on hydrazone derivatives indicated significant anti-inflammatory activity in carrageenan-induced paw edema models . The presence of the trifluoromethyl group may enhance this activity through modulation of inflammatory mediators.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may stem from:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical in disease pathways.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
